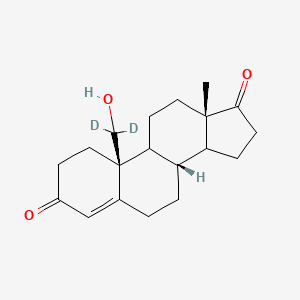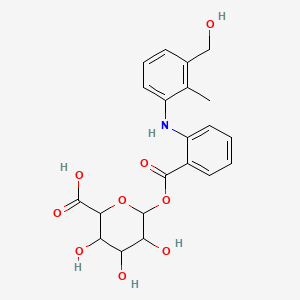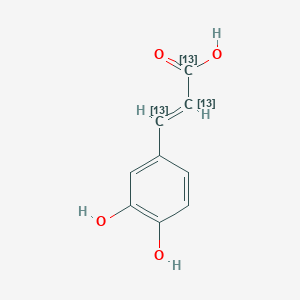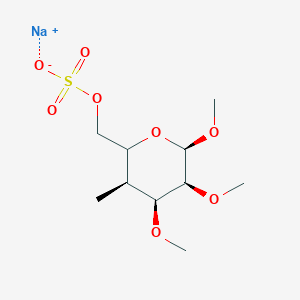
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅₆H₉₁Na₇O₅₆S₇ and its molecular weight is 2045.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioseparation and Drug Analysis
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, as part of the cyclodextrin family, has shown remarkable utility in the enantioseparation of drug molecules. Research highlights its application in capillary electrophoresis, where it serves as a chiral solvating agent, facilitating the separation of drug enantiomers. This capability is especially valuable in the pharmaceutical industry for the development and quality control of chiral drugs, underscoring the importance of cyclodextrins in analytical chemistry (Koppenhoefer et al., 2000).
Fluorescence Enhancement for Mycotoxin Detection
Cyclodextrins, including variants such as this compound, have been utilized to enhance the fluorescence emission of certain mycotoxins, thus improving detection sensitivity in analytical methods. This application is particularly relevant in food safety and agricultural research, where accurate and sensitive detection of mycotoxins is critical (Maragos et al., 2008).
Molecular Modeling and Drug Delivery
The role of cyclodextrins in drug delivery systems has been extensively explored, with a focus on increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. This compound, by virtue of its structure, has been identified as a promising candidate for forming stable inclusion complexes with various drugs, thereby enhancing their delivery and therapeutic efficacy. This research has broad implications for the development of more effective drug formulations (Das et al., 2019).
Environmental Applications and Wastewater Treatment
Cyclodextrins, including this compound, have been applied in environmental science for the removal of pollutants from wastewater. Their ability to form inclusion complexes with various pollutants facilitates the efficient removal of these substances, offering a promising approach to wastewater treatment and environmental remediation efforts (Crini & Morcellet, 2002).
Food Industry Applications
In the food industry, cyclodextrins have been employed for their ability to form host–guest complexes with lipophilic nutrients and constituents of flavor and taste, thereby improving the quality and shelf-life of food products. This application underscores the versatility of cyclodextrins, including this compound, in enhancing food safety and quality (Gonzalez Pereira et al., 2021).
Propriétés
IUPAC Name |
sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSLFVBNIXFPD-VBFVCBLUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
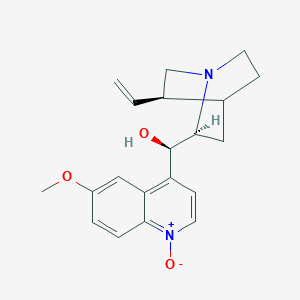

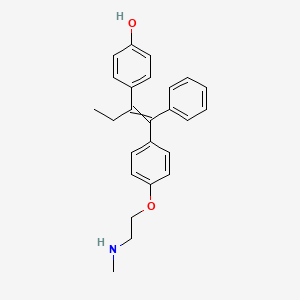
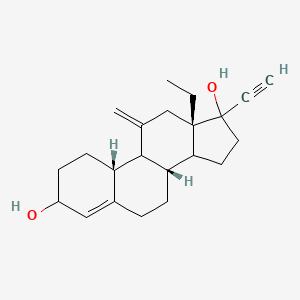
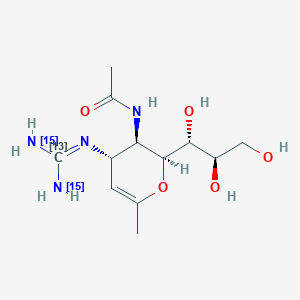
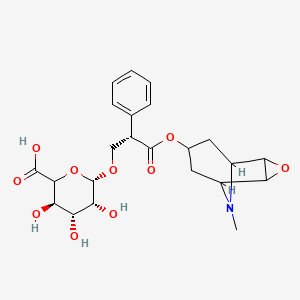
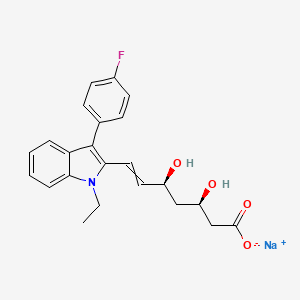
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
